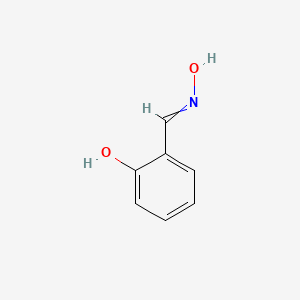













|
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N+:10](C1C=C(C=N[C@H](C)C(C2C=C(C(C)(C)C)C=CC=2OCCCC)(C2C=C(C(C)(C)C)C=CC=2OCCCC)O)C(O)=CC=1)([O-])=[O:11].[OH-].[Na+]>O.C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:1](=[N:10][OH:11])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:2.3,6.7.8.9|
|


|
Name
|
aminoalcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
|
Name
|
(R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol
|
|
Quantity
|
0.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C=N[C@@H](C(O)(C2=C(C=CC(=C2)C(C)(C)C)OCCCC)C2=C(C=CC(=C2)C(C)(C)C)OCCCC)C)=C1)O
|
|
Name
|
|
|
Quantity
|
35.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was reacted for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to a room temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a separatory funnel
|
|
Type
|
STIRRING
|
|
Details
|
was thoroughly stirred
|
|
Type
|
CUSTOM
|
|
Details
|
the separated aqueous layer was removed
|
|
Type
|
ADDITION
|
|
Details
|
10 ml of water was added
|
|
Type
|
STIRRING
|
|
Details
|
stirred again
|
|
Type
|
CUSTOM
|
|
Details
|
The oily layer was transferred to a Schlenk tube
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
CUSTOM
|
|
Details
|
to give the product
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=NO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |